

Application Notes and Protocols for Hyperpolarization of Diethyl Succinate- $^{13}\text{C}_4$

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Compound of Interest

Compound Name: Diethyl succinate- $^{13}\text{C}_4$

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These application notes provide detailed protocols and quantitative data for the hyperpolarization of Diethyl succinate- $^{13}\text{C}_4$, a promising agent for in vivo metabolic imaging. The two primary techniques covered are Parahydrogen Induced Polarization (PHIP) and dissolution Dynamic Nuclear Polarization (d-DNP).

Introduction

Hyperpolarized magnetic resonance is a powerful, non-invasive imaging modality that enables real-time monitoring of metabolic pathways in vivo. By increasing the nuclear spin polarization of ^{13}C -labeled substrates by several orders of magnitude, this technique overcomes the inherent low sensitivity of conventional magnetic resonance spectroscopy (MRS) and imaging (MRI). Diethyl succinate, an ester of the tricarboxylic acid (TCA) cycle intermediate succinate, has been explored as a hyperpolarized probe due to its potential to cross biological membranes more readily than its charged counterpart, succinate.^{[1][2]} This document outlines the established methods for preparing hyperpolarized Diethyl succinate- $^{13}\text{C}_4$ for preclinical research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the hyperpolarization of Diethyl succinate- $^{13}\text{C}_4$ using PHIP and d-DNP techniques.

Table 1: Hyperpolarization Parameters for Diethyl Succinate-¹³C₄

Parameter	PHIP	d-DNP	Reference
Precursor	Diethyl 1- ¹³ C fumarate-d ₂	[1,4- ¹³ C]-Diethylsuccinate	[3][4]
Achieved Polarization	2.1 ± 0.6%	Not explicitly stated, but buildup curves provided	[3][4]
Signal Enhancement	~5000 fold	>10,000 fold (typical for d-DNP)	[3][5]
Liquid-State T ₁ Relaxation Time	Not explicitly stated for DES, but hyperpolarized succinate T ₁ is longer at pH 8.5	38 s (at 3T, 298K)	[3][4]
Final Concentration	12.5 mM (of precursor)	80 mM	[1][4]
Final pH	Neutral	~7.5	[2][4]

Table 2: In Vivo Experimental Parameters

Parameter	Value	Reference
Animal Model	Mice (Normal and Tumor-bearing)	[1][3]
Injection Method	Tail-vein injection	[2][3]
Imaging Modality	¹³ C Fast Imaging with Steady State Precession (FISP), ¹³ C MRS	[1]
Observed Metabolites	Succinate, Malate	[3]

Experimental Protocols

Protocol 1: Hyperpolarization of Diethyl Succinate- $^{13}\text{C}_4$ via Parahydrogen Induced Polarization (PHIP)

This protocol is based on the hydrogenation of diethyl fumarate to yield hyperpolarized diethyl succinate.

Materials:

- Diethyl 1- ^{13}C fumarate- d_2
- Parahydrogen ($p\text{-H}_2$) generator
- Hydrogenation catalyst (e.g., Rh-based catalyst)
- Aqueous buffer solution
- PHIP hyperpolarizer system
- NMR spectrometer for quality control

Procedure:

- **Precursor Preparation:** Prepare a 12.5 mM aqueous solution of Diethyl 1- ^{13}C fumarate- d_2 .[\[1\]](#)
- **Hydrogenation Reaction:** Introduce the precursor solution and the hydrogenation catalyst into the reaction chamber of the PHIP system.
- **Parahydrogen Introduction:** Pressurize the reaction chamber with parahydrogen gas.
- **Polarization Transfer:** Initiate the hydrogenation reaction, which transfers the spin order from parahydrogen to the ^{13}C nuclei of the resulting Diethyl succinate- $^{13}\text{C}_4$. This process is typically performed at neutral pH.[\[2\]](#)
- **Quality Control:** After the reaction, rapidly transfer the hyperpolarized sample to an NMR spectrometer to measure the polarization level. A polarization of approximately $2.1 \pm 0.6\%$ can be expected.[\[3\]](#)

- Preparation for Injection: The resulting hyperpolarized Diethyl succinate- $^{13}\text{C}_4$ solution is ready for immediate in vivo administration.

Protocol 2: Hyperpolarization of [1,4- ^{13}C]-Diethylsuccinate via Dissolution Dynamic Nuclear Polarization (d-DNP)

This protocol describes the solid-state hyperpolarization of Diethyl succinate- $^{13}\text{C}_4$ followed by rapid dissolution for in vivo applications.

Materials:

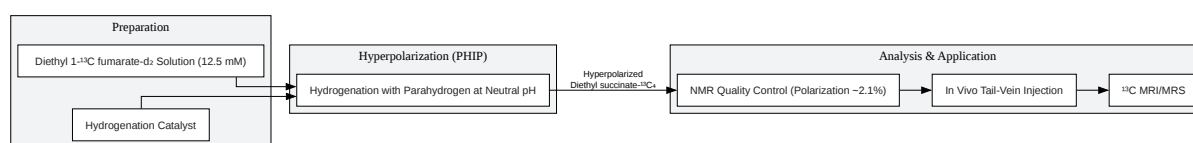
- [1,4- ^{13}C]-Diethylsuccinate (neat)
- α,γ -Bisdiphenylene- β -phenylallyl (BDPA) radical
- Dissolution DNP polarizer (e.g., HyperSense)
- Cryogenics (liquid helium, liquid nitrogen)
- Dissolution medium: 40 mM TRIS buffer, 50 mM NaCl, 0.1 g/L EDTA- Na_2
- NMR spectrometer for analysis

Procedure:

- Sample Preparation: Prepare a sample mixture containing 40 μL of neat [1,4- ^{13}C]-Diethylsuccinate (6 M) and 20 mM of the BDPA radical.^[4]
- Loading the Polarizer: Load the sample into a sample cup and insert it into the DNP polarizer.
- Polarization: Cool the sample to approximately 1.4 K in a 3.35 T magnetic field.^[4] Irradiate the sample with microwaves at a frequency of approximately 94.116 GHz to transfer polarization from the electron spins of the BDPA radical to the ^{13}C nuclei of the diethyl succinate.^[4] This process typically takes around 90 minutes to reach near-maximum polarization.^[6]

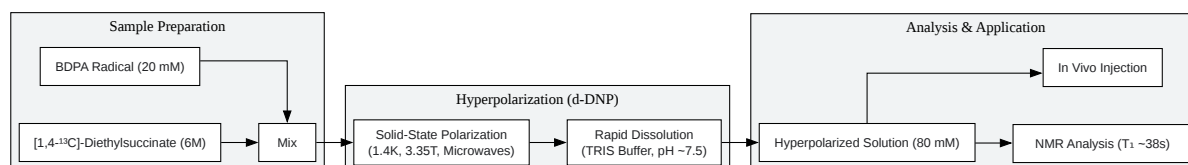
- Dissolution: Rapidly dissolve the hyperpolarized solid sample with the pre-heated dissolution medium to produce an 80 mM solution of the hyperpolarized substrate at a pH of approximately 7.5.[4]
- Analysis: The hyperpolarized solution can be analyzed in an NMR spectrometer to determine the liquid-state T_1 relaxation time (approximately 38 seconds) and for in vivo injection.[4]

Experimental Workflows and Signaling Pathways



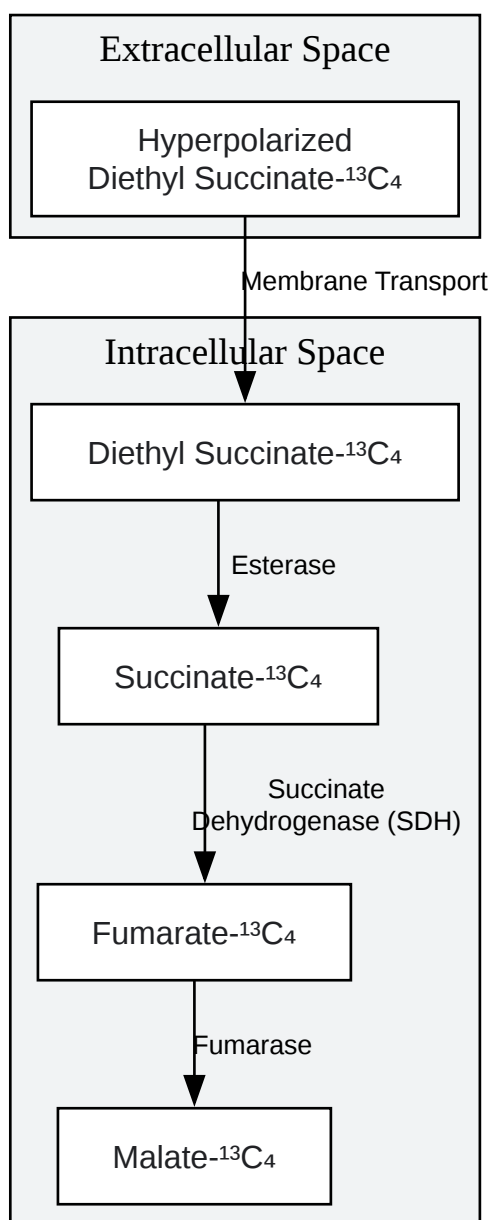
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Caption: Workflow for PHIP of Diethyl Succinate- $^{13}\text{C}_4$.



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Caption: Workflow for d-DNP of Diethyl Succinate- $^{13}\text{C}_4$.



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